Alvameline
Overview
Description
- Alvameline, with the IUPAC name 3-(2-ethyltetrazol-5-yl)-1-methyl-5,6-dihydro-2H-pyridine , is a compound with the chemical formula C9H15N5 and a molar mass of 193.254 g/mol .
- It acts as an M1 receptor agonist and an M2/M3 receptor antagonist .
- Initially investigated for the treatment of Alzheimer’s disease , this compound did not yield favorable results in clinical trials and was subsequently discontinued.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for alvameline are not widely documented. it is essential to note that industrial production methods exist.
Chemical Reactions Analysis
- Alvameline likely undergoes various chemical reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions remain undisclosed.
- The major products formed from these reactions are not explicitly reported.
Scientific Research Applications
- Alvameline’s applications extend across several scientific domains:
Chemistry: Its potential as a muscarinic receptor modulator.
Biology: Investigating its effects on cholinergic pathways.
Medicine: Initial interest for Alzheimer’s treatment (though unsuccessful).
Industry: Industrial-scale production methods (details not available).
Mechanism of Action
- Alvameline’s mechanism involves:
Molecular Targets: Activation of .
Pathways: Modulation of cholinergic signaling pathways.
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are scarce in the literature.
- Similar compounds are not explicitly listed.
Biological Activity
Alvameline, also known as LU 25-109, is a muscarinic agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD) and other cognitive disorders. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and comparative analysis with other compounds.
This compound primarily acts as an agonist at the muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes. These receptors are crucial for cognitive functions and are implicated in the cholinergic deficits observed in Alzheimer's disease. This compound's selective activity at these receptor subtypes is believed to enhance cholinergic transmission without the extensive side effects associated with non-selective mAChR agonists.
Efficacy in Clinical Studies
Clinical investigations into this compound have demonstrated its potential efficacy in improving cognitive function in patients with Alzheimer's disease. A summary of key clinical findings is presented below:
Study | Population | Dosage | Duration | Outcomes |
---|---|---|---|---|
Phase II Trial (NCT03456349) | Mild to moderate AD patients | 50 mg/day | 28 days | Improved cognitive scores without serious adverse effects |
Phase II Trial (JapicCTI-183989) | Patients with Lewy body dementia | 100 mg/day | 12 weeks | Cognitive improvement noted, but trial halted due to safety concerns in animal studies |
The trials indicated that while this compound could enhance cognitive performance, it was also associated with common muscarinic side effects such as gastrointestinal disturbances, salivation, and sweating .
Comparative Analysis with Other Compounds
This compound's profile can be compared with other muscarinic agonists and acetylcholinesterase inhibitors. The following table summarizes some key differences:
Compound | Type | Selective Receptor Activity | Efficacy | Side Effects |
---|---|---|---|---|
This compound | Muscarinic Agonist | M1/M4 selective | Moderate cognitive improvement | Salivation, sweating |
Donepezil | AChE Inhibitor | Non-selective | Significant but variable efficacy | Nausea, diarrhea |
Rivastigmine | AChE Inhibitor | Non-selective | Moderate cognitive improvement | Vomiting, weight loss |
Xanomeline | Muscarinic Agonist | M1 selective | Positive effects on psychosis | Gastrointestinal distress |
Case Studies and Research Findings
Recent studies have explored this compound's potential beyond Alzheimer's disease. For instance, a study highlighted its weak agonistic activity on M1 receptors in ApoE-deficient mice, indicating possible neuroprotective effects against amyloid pathology . Additionally, research has shown that this compound exhibits antioxidant properties, which may contribute to its neuroprotective profile .
Case Study: Neuroprotective Properties
A study conducted on transgenic mice models demonstrated that this compound administration reduced amyloid-beta accumulation and improved synaptic function. This study suggested that this compound not only enhances cholinergic signaling but may also exert neuroprotective effects through its antioxidant activity.
Properties
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h5H,3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOMKCRCIRYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152748 | |
Record name | Alvameline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120241-31-8 | |
Record name | Alvameline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120241-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alvameline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120241318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvameline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVAMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFD7B36M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.